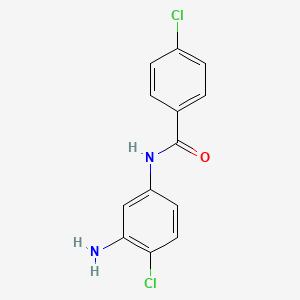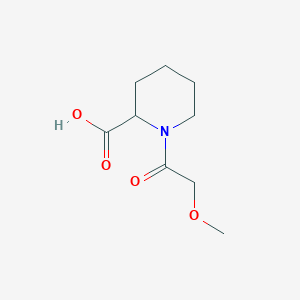
benzyl N-(2-bromoethyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(2-bromoethyl)-N-methylcarbamate is a chemical compound used in laboratory settings . It is also known as Benzyl 2-bromoethyl ether . This compound is used as an alkylation reagent for the synthesis of a macrocyclic antifungal antibiotic . It is also used as a building block to prepare a copper phthalocyanine discotic liquid crystal .
Synthesis Analysis
The synthesis of benzyl N-(2-bromoethyl)-N-methylcarbamate involves reactions at the benzylic position . These reactions are crucial for synthesis problems and include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of benzyl N-(2-bromoethyl)-N-methylcarbamate is C10H12BrNO2 . Its average mass is 258.112 Da and its monoisotopic mass is 257.005127 Da . More detailed structural information, including 3D structures, can be found on various chemical databases .Physical And Chemical Properties Analysis
Benzyl N-(2-bromoethyl)-N-methylcarbamate is a liquid at 20 degrees Celsius . Its molecular weight is 215.09 g/mol . The compound has a boiling point of 95 °C/3 mmHg and a specific gravity of 1.36 . Its refractive index is 1.54 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives: A study by Ghashang (2014) describes a method for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives, indicating the versatility of benzyl carbamates in chemical synthesis (Ghashang, 2014).
- Hofmann Rearrangement: Jevtić et al. (2016) developed an efficient one-pot procedure for the Hofmann rearrangement of amides using methyl and benzyl carbamates, highlighting the use of benzyl carbamates in facilitating important organic reactions (Jevtić et al., 2016).
- Carbene-Catalyzed Reactions: Li et al. (2016) demonstrated the use of benzyl bromides in carbene-catalyzed reductive coupling reactions, a process that underscores the reactivity of benzyl carbamates in radical reactions (Li et al., 2016).
Analytical and Biochemical Applications
- Fluorescent Labeling of Proteins: Lang et al. (2006) explored the use of bromobenzyl moiety for the targeted fluorescent labeling of methionine and selenomethionine residues in proteins, demonstrating the potential of benzyl carbamates in biochemical assays (Lang et al., 2006).
- Photolabile Structures: Venkata et al. (2009) reported the synthesis of benzyl N-nitrosocarbamates, which could be used as photolabile structures for controlled release of alkylating agents, indicating their potential in drug delivery systems (Venkata et al., 2009).
- Electrochemical Detection: Rao et al. (2002) utilized conductive diamond electrodes for the electrochemical detection of N-methylcarbamate pesticides, a method that could be applied for monitoring environmental pollutants (Rao et al., 2002).
Safety and Hazards
Benzyl N-(2-bromoethyl)-N-methylcarbamate is considered hazardous . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place with the container kept tightly closed .
Mechanism of Action
Target of Action
Based on the structure of the compound, it can be inferred that it may interact with proteins or enzymes that have affinity for carbamate groups .
Mode of Action
This could potentially lead to the inhibition of the target’s function .
Biochemical Pathways
This could potentially affect the nervous system .
Pharmacokinetics
The presence of a carbamate group could potentially influence its bioavailability .
Result of Action
If it does inhibit acetylcholinesterase as other carbamates do, it could potentially lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve signal transmission .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
properties
IUPAC Name |
benzyl N-(2-bromoethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJMQZGJYVILI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

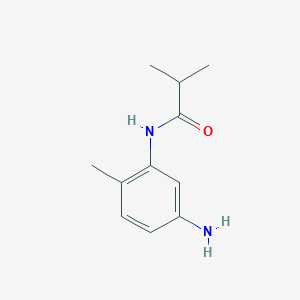

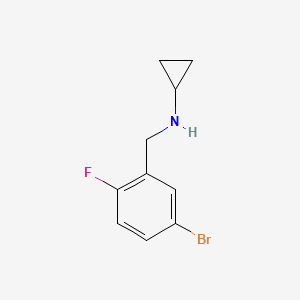
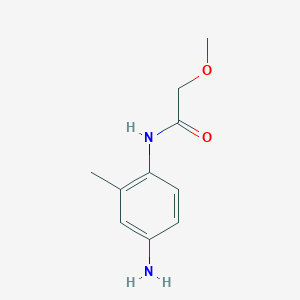
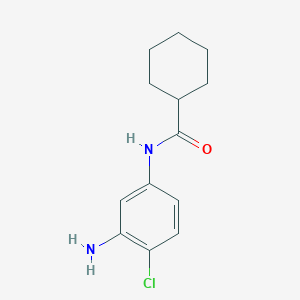
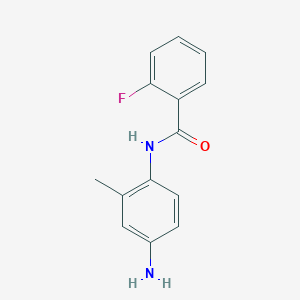
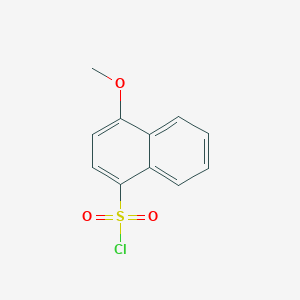
![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
